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Compound of Interest

Compound Name: Biurea

Cat. No.: B089910 Get Quote

Spectroscopic Data of Biurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

biurea (Hydrazine-1,2-dicarboxamide), a compound of interest in various chemical and

pharmaceutical research fields. The following sections detail its mass spectrometry, infrared

(IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics,

including experimental protocols and data interpretation.

Mass Spectrometry
Mass spectrometry of biurea is crucial for its identification and quantification, particularly in

complex matrices. Electron ionization (EI) and electrospray ionization (ESI) are common

techniques used for its analysis.

Data Presentation
Table 1: Mass Spectrometry Data for Biurea
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Ionization Mode m/z Value Identification

EI 118 Molecular Ion [M]•+

EI 75 Fragment Ion

EI 44 Fragment Ion (Top Peak)

EI 43 Fragment Ion

Data sourced from the National Institute of Standards and Technology (NIST) Mass

Spectrometry Data Center.[1]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A typical experimental setup for the EI-MS analysis of biurea is as follows:

Sample Introduction: A solid probe or a gas chromatography (GC) inlet can be used to

introduce the sample into the ion source. For GC-MS, a suitable capillary column (e.g., a

polar stationary phase) is used to separate the analyte before it enters the mass

spectrometer.

Ionization: The sample is bombarded with a beam of electrons, typically at an energy of 70

eV, to induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass

analyzer.

Detection: An electron multiplier or a Faraday cup is used to detect the ions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of biurea shows characteristic absorption bands corresponding to

the vibrations of its amide and hydrazine moieties.
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Data Presentation
Table 2: Infrared (IR) Spectroscopy Peak Table for Biurea

Wavenumber (cm⁻¹) Vibrational Mode Assignment

~3400 - 3200 N-H stretching (amide and hydrazine)

~1680 - 1640 C=O stretching (Amide I)

~1620 - 1580 N-H bending (Amide II)

~1400 - 1300 C-N stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, Nujol mull) and the instrument's resolution. The data is referenced from the

Coblentz Society IR Collection (IR: 2265).[1]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
The following protocol is generally used for acquiring the FTIR spectrum of solid biurea:

Sample Preparation:

KBr Pellet Method: A small amount of finely ground biurea (1-2 mg) is intimately mixed

with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed

under high pressure in a die to form a transparent pellet.

Nujol Mull Method: A small amount of biurea is ground with a few drops of Nujol (a mineral

oil) to form a paste (mull). The mull is then placed between two KBr or NaCl plates.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR

spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-

adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr

pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in a molecule. Due to biurea's limited solubility in many

common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice.

Data Presentation
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Biurea in DMSO-d₆

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~7.5 - 8.0 Broad singlet NH

¹H ~5.8 - 6.2 Broad singlet NH₂

¹³C ~158 - 160 - C=O

Note: The chemical shifts are approximate and can be influenced by concentration,

temperature, and the specific NMR instrument used. The data is referenced from the Sadtler

Research Laboratories Spectral Collection (NMR: 10657).[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A general protocol for obtaining the NMR spectra of biurea is as follows:

Sample Preparation: A sufficient amount of biurea is dissolved in deuterated dimethyl

sulfoxide (DMSO-d₆) to achieve a concentration suitable for NMR analysis (typically 5-10 mg

in 0.5-0.7 mL of solvent). A small amount of a reference standard, such as tetramethylsilane

(TMS), may be added.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.

¹H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed.

Key parameters to set include the spectral width, the number of scans, and the relaxation

delay.
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¹³C NMR Data Acquisition: A one-dimensional carbon NMR experiment with proton

decoupling is typically performed. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans is usually required to obtain a good

signal-to-noise ratio.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like biurea.
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General Workflow for Spectroscopic Analysis of Biurea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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